molecular formula C10H8F6O B1147054 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone CAS No. 141023-10-1

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone

Cat. No.: B1147054
CAS No.: 141023-10-1
M. Wt: 258.1603392
InChI Key:
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Description

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is a chemical compound characterized by the presence of two trifluoroethylidene groups attached to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of optimized reaction conditions and advanced purification techniques ensures the efficient production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved in its action may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
  • 2,6-Bis(2,2-difluoroethylidene)cyclohexanone

Comparison: Compared to similar compounds, 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is unique due to the presence of two trifluoroethylidene groups, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets. The compound’s versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness .

Properties

IUPAC Name

(2E,6E)-2,6-bis(2,2,2-trifluoroethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c11-9(12,13)4-6-2-1-3-7(8(6)17)5-10(14,15)16/h4-5H,1-3H2/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZNPQJCROKGCB-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(F)(F)F)C(=O)C(=CC(F)(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C(F)(F)F)/C(=O)/C(=C/C(F)(F)F)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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